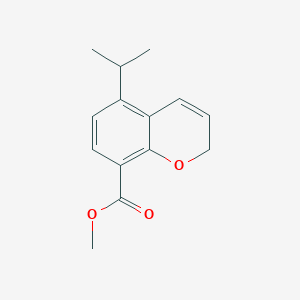

methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1221723-90-5 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

methyl 5-propan-2-yl-2H-chromene-8-carboxylate |

InChI |

InChI=1S/C14H16O3/c1-9(2)10-6-7-12(14(15)16-3)13-11(10)5-4-8-17-13/h4-7,9H,8H2,1-3H3 |

InChI Key |

KCMDAEYTZVMEEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=CCOC2=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

Reaction Conditions

-

Catalyst : Piperidine or ammonium acetate in ethanol under reflux.

-

Temperature : 80–100°C for 6–12 hours.

Mechanistic Insight : The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent cyclodehydration to form the chromene ring.

Post-Condensation Modifications

-

Esterification : If the β-keto ester lacks the methyl group, post-condensation treatment with methanol and sulfuric acid achieves esterification.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Propargyl Ether Cyclization Strategy

Thermal cyclization of propargyl ethers offers a regioselective route to chromenes. This method, validated for structurally complex chromene carboxylic acids, is adaptable to the target compound.

Synthesis of Propargyl Ether Precursor

Thermal Cyclization

-

Conditions : Heating at 180–200°C in diphenyl ether for 2–4 hours.

-

Regioselectivity : The electron-withdrawing ester group directs cyclization to position 8, forming the chromene ring.

Example : Cyclization of methyl 5-isopropyl-2-(3-methylbut-1-yn-3-yloxy)benzoate yields the target chromene in 78% yield after purification.

Functional Group Interconversion Approaches

Carboxylic Acid to Ester Conversion

Direct Alkylation Strategies

-

Friedel-Crafts Alkylation : Introducing the isopropyl group via AlCl₃-catalyzed reaction with 2-chloropropane.

-

Limitations : Poor regioselectivity necessitates protecting groups for the phenolic oxygen.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel | Condensation, cyclization | 60–75 | One-pot synthesis, scalability | Requires functionalized aldehyde |

| Propargyl Cyclization | Coupling, thermal cyclization | 65–80 | High regioselectivity | High-temperature conditions |

| Functional Intercon. | Acid synthesis, esterification | 70–90 | Flexibility in ester modification | Multi-step process |

Catalyst Optimization : Recent studies show that DBU (1,8-diazabicycloundec-7-ene) enhances cyclization efficiency in propargyl ether methods, reducing reaction times to 1 hour .

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via multi-component reactions or cyclization strategies using substituted resorcinols and electrophilic reagents. Key methods include:

(a) Pechmann Condensation

-

Reactants : 5-Isopropylresorcinol and dimethyl 2-acetylsuccinate.

-

Catalyst : Acidic conditions (e.g., concentrated H₂SO₄) or Rh(III) complexes .

-

Mechanism : Cyclization via electrophilic substitution forms the chromene ring, followed by esterification.

(b) One-Pot Multi-Component Reaction

-

Reactants : 5-Isopropylresorcinol, malononitrile, and aromatic aldehydes.

-

Advantages : Eco-friendly, high regioselectivity, and yields >90% .

Reactivity and Functionalization

The compound undergoes diverse reactions due to its ester and chromene moieties:

(a) Ester Hydrolysis

-

Conditions : Reflux with NaOH (aqueous) or HCl (acidic).

-

Product : 5-(Propan-2-yl)-2H-chromene-8-carboxylic acid.

(b) Nucleophilic Substitution

-

Reagents : Amines (e.g., piperidine) or thiols.

-

Product : Amide or thioester derivatives.

-

Example :

(c) Electrophilic Aromatic Substitution

-

Reagents : Nitrating agents (HNO₃/H₂SO₄) or halogen sources (Cl₂, Br₂).

-

Product : Nitro- or halo-substituted derivatives at position 3 or 7 .

-

Regioselectivity : Directed by electron-donating isopropyl and ester groups .

Cycloaddition and Annulation Reactions

The chromene core participates in [4+2] cycloadditions with dienophiles:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Diels-Alder | Heat, toluene | Tetrahydrobenzo[g]chromene derivatives | 60–75 |

| 1,3-Dipolar | Cu(I) catalyst, RT | Pyrazole-fused chromenes | 50–65 |

Oxidation and Reduction

-

Oxidation of Isopropyl Group :

-

Reduction of Chromene Ring :

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (d, 6H, CH(CH₃)₂), 3.85 (s, 3H, OCH₃) |

| IR (KBr) | 1725 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=C) |

| MS (EI) | m/z 274 [M]⁺ |

Scientific Research Applications

Chemical Synthesis

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate serves as a versatile building block in organic synthesis. It can be synthesized through various methods, including base-catalyzed cyclization reactions of 2-hydroxyacetophenone derivatives with isopropyl bromide. The reaction typically occurs in solvents like dimethylformamide (DMF) under elevated temperatures.

Key Synthetic Routes

| Method | Description |

|---|---|

| Base-Catalyzed Cyclization | Involves 2-hydroxyacetophenone derivatives and isopropyl bromide in DMF with potassium carbonate. |

| Industrial Production | Utilizes continuous flow reactors for consistency and efficiency, involving catalysts and purification steps. |

Biological Activities

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit specific enzymes associated with cancer progression, such as carbonic anhydrases (CAs) IX and XII, which are implicated in hypoxic tumors .

Therapeutic Potential

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, particularly cancers. Its selective inhibition of tumor-associated carbonic anhydrases suggests it could be developed into a targeted treatment option for hypoxic tumors .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of derivatives of this compound on human cancer cell lines (MDA-MB-231, A549, MIA PaCa-2). The results indicated promising activity compared to standard chemotherapeutics like etoposide .

- Enzyme Inhibition : Research focused on synthesizing a series of chromene derivatives that selectively inhibited CAs IX and XII. Compounds showed low micromolar inhibitory concentrations, indicating their potential as effective cancer therapeutics .

Mechanism of Action

The mechanism by which methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 5- and 8-positions are critical for modulating electronic and steric effects. For example, the 8-carboxylate group in the target compound may enhance hydrogen-bonding capacity compared to 8-nitro or 8-amine analogs .

- Functional Groups : Hydroxyl and amine groups (e.g., in 10a–c from ) increase polarity and solubility, whereas halogenated or bulky alkyl groups (e.g., isopropyl) enhance lipophilicity and membrane permeability .

Reactivity Trends :

- Ester groups (as in the target compound) are susceptible to hydrolysis under acidic/basic conditions, whereas nitro groups (e.g., compound 5 in ) can be reduced to amines .

- Halogenated analogs (e.g., 7 in ) exhibit enhanced electrophilicity, facilitating nucleophilic substitutions with amines or thiols .

Physicochemical Properties

- Hydrogen Bonding : The ester carbonyl in the target compound can act as a hydrogen-bond acceptor, influencing crystal packing (as seen in chromene-amide derivatives ).

- Ring Puckering: Chromene rings often adopt non-planar conformations. For example, spiro derivatives () exhibit puckering due to steric strain, quantified via Cremer-Pople coordinates .

Biological Activity

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies from recent research.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the condensation of appropriate aromatic precursors. The chromene structure is characterized by a fused benzene and pyran ring, which contributes to its biological activity. The presence of the propan-2-yl group and the carboxylate moiety enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

Table 1 summarizes the IC50 values for this compound against these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| HCT-116 | 22.5 |

| HepG2 | 18.0 |

These values indicate that the compound possesses significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as a therapeutic agent.

The mechanism underlying the anticancer activity of this compound involves:

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as Bax and P53 while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

- Inhibition of Tumor-associated Carbonic Anhydrases (CAs) : The compound selectively inhibits carbonic anhydrases IX and XII, which are often overexpressed in hypoxic tumors, thereby reducing tumor growth and metastasis .

Case Studies

A notable study conducted by Nam et al. demonstrated that this compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests that it may serve as a promising lead compound for further development in anticancer therapies .

Another investigation focused on its selectivity towards tumor-associated carbonic anhydrases, revealing that this compound effectively inhibited CA IX and XII without affecting normal isoforms I and II, highlighting its potential for targeted cancer therapy .

Q & A

Basic: What are the recommended synthetic routes for methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, and how are intermediates characterized?

Answer:

The compound can be synthesized via cyclization of prenylated phenolic precursors or esterification of the corresponding carboxylic acid. For example, analogous chromene derivatives are synthesized using Claisen-Schmidt condensation followed by cyclization under acidic conditions . Intermediates should be characterized using:

- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substituent orientation.

- Infrared (IR) spectroscopy to verify ester carbonyl stretches (~1700–1750 cm⁻¹) .

- Mass spectrometry (MS) to confirm molecular ion peaks and fragmentation patterns.

Basic: What analytical techniques are critical for resolving structural ambiguities in chromene derivatives?

Answer:

Advanced techniques include:

- 2D NMR (COSY, HSQC, HMBC) to assign coupling between protons and carbons, particularly for distinguishing between chromene and coumarin frameworks.

- X-ray crystallography for unambiguous confirmation of stereochemistry, as demonstrated for structurally related compounds like calophyllolide .

- High-resolution mass spectrometry (HRMS) to validate molecular formulas with <2 ppm error .

Advanced: How can researchers address low yields in the esterification step of the carboxylate group?

Answer:

Low yields often stem from steric hindrance or incomplete activation of the carboxylic acid. Methodological optimizations include:

- Using DCC/DMAP (dicyclohexylcarbodiimide/dimethylaminopyridine) as coupling agents to enhance ester formation efficiency.

- Employing microwave-assisted synthesis to reduce reaction time and improve conversion rates.

- Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization or iodine staining .

Advanced: How do substituents like the propan-2-yl group influence spectral data interpretation?

Answer:

The propan-2-yl group introduces splitting patterns in ¹H NMR (e.g., a septet for the methine proton at δ ~2.8–3.2 ppm) and upfield shifts in ¹³C NMR for the branching methyl groups (~22–25 ppm). Contradictions in spectral assignments can arise from:

- Solvent effects : Polar solvents (e.g., DMSO-d₆) may deshield protons, altering splitting patterns.

- Dynamic stereochemistry : Rotameric equilibria of the ester group can broaden signals, requiring variable-temperature NMR .

Advanced: What strategies resolve discrepancies in biological activity data for chromene derivatives?

Answer:

Discrepancies may arise from impurities, solvent residues, or assay conditions. Solutions include:

- Purification : Use preparative HPLC or recrystallization to achieve >98% purity (validated by GC-MS or elemental analysis) .

- Dose-response studies : Perform IC₅₀ determinations across multiple concentrations to validate activity trends.

- Control experiments : Test intermediates and derivatives to isolate pharmacophores, as seen in studies of pyrano[3,2-c]chromene analogs .

Advanced: How can computational methods aid in predicting reactivity or stability of this compound?

Answer:

- DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents on chromene ring stability.

- Molecular docking predicts binding affinities for biological targets, guiding structure-activity relationship (SAR) studies .

- Hammett plots correlate substituent electronic parameters (σ⁺) with reaction rates for oxidative degradation pathways .

Basic: What are the storage and handling protocols to prevent degradation of this compound?

Answer:

- Store under inert atmosphere (argon or nitrogen) at –20°C to minimize ester hydrolysis.

- Use amber glass vials to prevent photodegradation, as chromene derivatives are often UV-sensitive .

- Confirm stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How do researchers validate the absence of regioisomeric byproducts in the final compound?

Answer:

- NOESY NMR detects spatial proximity between protons, distinguishing regioisomers.

- Isotopic labeling : Introduce ¹³C at the carbonyl carbon to track ester migration via ¹³C NMR .

- Chromatographic spiking : Co-inject synthetic regioisomers to confirm baseline separation in HPLC .

Basic: What solvent systems are optimal for chromatographic purification of this compound?

Answer:

- Normal-phase silica gel chromatography with hexane/ethyl acetate (8:2 to 7:3 v/v) resolves polar byproducts.

- Reverse-phase HPLC (C18 column) using acetonitrile/water gradients (60:40 to 90:10) achieves high purity .

Advanced: How can researchers design analogs to probe the role of the propan-2-yl group in biological activity?

Answer:

- Isosteric replacement : Substitute propan-2-yl with cyclopropyl or tert-butyl to assess steric effects.

- Deuterium labeling at the methyl groups to study metabolic stability via LC-MS .

- Click chemistry : Attach fluorescent tags (e.g., dansyl) to track cellular uptake in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.